Sodium 2-amino-4-sulfobenzenesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

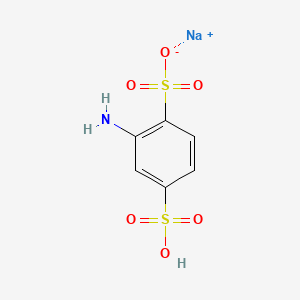

Sodium 2-amino-4-sulfobenzenesulfonate, with the chemical formula C6H6NNaO6S2, is a sodium salt of 2-amino-4-sulfobenzenesulfonic acid. This compound is known for its applications in various industries, including its use as a dye intermediate and in the production of pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-4-sulfobenzenesulfonate typically involves the sulfonation of aniline derivatives. One common method includes the reaction of 4-methyl-3-nitrobenzenesulfonic acid with sodium hydroxide solution, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation processes, where aniline derivatives are treated with sulfuric acid or oleum, followed by neutralization with sodium hydroxide to form the sodium salt .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives.

科学研究应用

Biomedical Applications

1. Anticancer Research

Sodium 2-amino-4-sulfobenzenesulfonate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of sulfonated aromatic compounds have shown promise in selectively targeting cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects.

2. Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems, particularly as a prodrug. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body. This compound can enhance the solubility and bioavailability of certain drugs, making it a valuable component in formulating effective therapeutic agents .

Analytical Chemistry Applications

1. Fluorescent Probes

this compound has been utilized as a fluorescent probe in analytical chemistry. Its fluorescent properties allow it to be used in detecting various analytes through fluorescence spectroscopy. The compound's ability to exhibit different emission spectra based on environmental conditions makes it suitable for monitoring chemical reactions and environmental changes .

2. Sensor Development

The compound is also employed in the development of sensors for detecting heavy metals and other pollutants. Its high sensitivity and specificity make it an excellent candidate for environmental monitoring applications, where accurate detection of contaminants is critical.

Industrial Applications

1. Dyes and Pigments

this compound is used in the synthesis of dyes and pigments due to its sulfonic acid groups, which enhance the solubility of dye compounds in water. This property is particularly useful in textile and paper industries where water-soluble dyes are required .

2. Surfactants

The compound’s surfactant properties are beneficial in various industrial processes, including detergents and cleaning products. Its ability to lower surface tension aids in emulsifying oils and fats, making it an effective ingredient in formulations aimed at improving cleaning efficiency.

Case Study 1: Anticancer Efficacy

A study conducted on a series of sulfonated compounds, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines. The findings suggested that modifications to the sulfonate group could enhance the anticancer activity, providing a pathway for future drug design .

Case Study 2: Environmental Sensing

In a recent analytical study, this compound was incorporated into a sensor platform for detecting lead ions in water samples. The sensor exhibited high sensitivity and rapid response times, highlighting the compound's potential for real-time environmental monitoring .

作用机制

The mechanism by which Sodium 2-amino-4-sulfobenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it targets electrophilic centers in other molecules. Additionally, its sulfonate groups can participate in ionic interactions, influencing the compound’s reactivity and solubility .

相似化合物的比较

- Sodium 2-amino-1,4-benzenedisulfonate

- Aniline-2,5-disulfonic acid monosodium salt

- Disodium 2-aminobenzene-1,4-disulfonate

Comparison: Sodium 2-amino-4-sulfobenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it offers different reactivity profiles and solubility characteristics, making it suitable for specific applications in dye synthesis and pharmaceutical production .

生物活性

Sodium 2-amino-4-sulfobenzenesulfonate, commonly known as sodium sulfanilate, is an organic compound with significant biological activity. This article explores its properties, biological effects, and potential applications in various fields, particularly in pharmaceuticals and biochemistry.

- Chemical Formula : C₆H₆NNaO₆S₂

- Molecular Weight : 275.23 g/mol

- CAS Number : 24605-36-5

- Solubility : Highly soluble in water (up to 116,000 mg/ml) .

Biological Activity

This compound has been studied for its various biological effects, including:

- Antimicrobial Activity :

- Cytotoxicity :

- Anti-inflammatory Properties :

The biological activity of this compound is attributed to its ability to interact with various cellular pathways:

- Nitric Oxide Synthase Inhibition : The compound inhibits the production of nitric oxide (NO), a signaling molecule involved in inflammation and immune response. This inhibition can lead to reduced inflammation and tissue damage in various pathological conditions .

- DNA Interaction : Preliminary studies suggest that sodium sulfanilate may bind to DNA, potentially disrupting cellular processes related to replication and transcription, which could contribute to its cytotoxic effects on cancer cells .

Case Studies

- Cytotoxicity Assay on HepG-2 Cells :

- Anti-inflammatory Study :

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₆H₆NNaO₆S₂ |

| Molecular Weight | 275.23 g/mol |

| Solubility | Highly soluble (116,000 mg/ml) |

| Toxicity | Toxic if swallowed; dermal contact |

| Cytotoxicity IC₅₀ | Varies by cell line; effective at 100 µg/mL |

属性

CAS 编号 |

24605-36-5 |

|---|---|

分子式 |

C6H6NNaO6S2 |

分子量 |

275.2 g/mol |

IUPAC 名称 |

sodium;3-amino-4-sulfobenzenesulfonate |

InChI |

InChI=1S/C6H7NO6S2.Na/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1 |

InChI 键 |

SYFQTIIOWUIZGU-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O.[Na+] |

Key on ui other cas no. |

41184-20-7 76684-33-8 24605-36-5 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。